3-(5-Methoxy-pyridin-3-yl)-phenylamine
Description
3-(5-Methoxy-pyridin-3-yl)-phenylamine is a heterocyclic aromatic compound featuring a phenylamine (aniline) backbone substituted at the 3-position with a 5-methoxy-pyridin-3-yl group. The pyridine ring introduces a nitrogen atom into the aromatic system, while the methoxy group at the 5-position contributes electron-donating properties. This structural combination may enhance its solubility and electronic characteristics compared to simpler phenylamine derivatives.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(5-methoxypyridin-3-yl)aniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,13H2,1H3 |
InChI Key |
RDWRHRXPWUKZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The methoxy group in 3-(5-Methoxy-pyridin-3-yl)-phenylamine mirrors the methyl groups in (3,4-dimethyl)phenylamine, which are associated with potent Nrf2 activation .
- Functional Handles : Unlike (3-ethynyl)phenylamine, the target compound lacks a clickable alkyne group, limiting its utility in probe-based applications but offering stability advantages .
Physicochemical Properties
- Thermal Stability : Azomethines with hexyloxy substituents demonstrate high thermal stability (up to 300°C), suggesting that the methoxy group in 3-(5-Methoxy-pyridin-3-yl)-phenylamine could similarly enhance robustness .
- Solubility and Adhesion : Compared to carboxyl-containing phenylamines (e.g., poly-L-tyrosine), the absence of polar groups in the target compound may reduce hydrophilicity but improve coating stability .
Bioactive Potential
- Nrf2 Pathway : Structural analogs like (3,4-dimethyl)phenylamine show dose-dependent Nrf2 activation, a property critical in oxidative stress response and drug development .
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